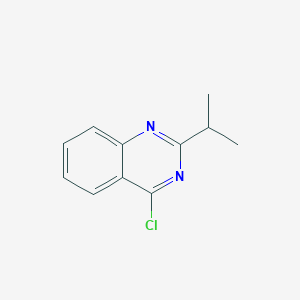

4-Chloro-2-isopropylquinazoline

Description

Historical Perspectives and Evolution of Quinazoline (B50416) Research

The journey of quinazoline chemistry began in the 19th century, with the first derivative being synthesized in 1869. researchgate.net The parent quinazoline molecule was first synthesized in 1903. chemsigma.com Initial research laid the groundwork for understanding the fundamental reactivity and properties of this heterocyclic system. A significant turning point in quinazoline research was the discovery of naturally occurring alkaloids with a quinazoline core, such as febrifugine (B1672321) from the plant Dichroa febrifuga, which exhibited antimalarial properties. chemsigma.com This discovery spurred a wave of investigations into the therapeutic potential of synthetic quinazoline derivatives. Over the years, the field has evolved from basic synthesis and characterization to the rational design of quinazoline-based drugs targeting specific biological pathways. chemsigma.comnih.gov

The Quinazoline Scaffold in Medicinal Chemistry and Drug Discovery

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. lookchem.commdpi.com This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities. Quinazoline derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive agents. chemsigma.comchemsrc.com A prominent example of their success is in oncology, where several quinazoline-based drugs have been approved as kinase inhibitors for cancer therapy. chemsrc.combldpharm.com These drugs function by targeting enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell growth and proliferation. bldpharm.com

Rationale for Investigating 4-Chloro-2-isopropylquinazoline Derivatives

The specific substitution pattern of this compound provides a clear rationale for its investigation in medicinal chemistry. The chloro group at the 4-position is a key reactive handle. It acts as a leaving group, facilitating nucleophilic substitution reactions. mdpi.com This allows for the facile introduction of various functional groups, particularly anilines and other amines, to generate a library of 4-substituted quinazoline derivatives. nih.gov This chemical tractability is a significant advantage in the search for new bioactive compounds.

Overview of Research Approaches for this compound

Research involving this compound and its derivatives typically follows a well-established path in medicinal chemistry. The initial step is the synthesis of the core scaffold. A common method for synthesizing 4-chloroquinazolines involves the cyclization of an appropriate anthranilic acid derivative to form a quinazolin-4(3H)-one, followed by a chlorination step using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Once this compound is obtained, the primary research approach is its use as a chemical intermediate. The reactivity of the C4-chloro group is exploited in nucleophilic aromatic substitution (SNAr) reactions. Researchers will typically react it with a diverse range of nucleophiles, such as primary and secondary amines, to create a library of new derivatives.

The newly synthesized compounds are then subjected to a battery of tests to determine their potential as therapeutic agents. This includes in vitro screening against specific biological targets, such as enzymes or receptors, and cellular assays to assess their effects on cell lines (e.g., cancer cells). Promising compounds from these initial screens may then be further investigated in more complex biological systems. Throughout this process, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the synthesized compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-propan-2-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)11-13-9-6-4-3-5-8(9)10(12)14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKTYOPSVDYTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676398 | |

| Record name | 4-Chloro-2-(propan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38154-42-6 | |

| Record name | 4-Chloro-2-(propan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Isopropylquinazoline and Its Derivatives

Strategic Approaches to Quinazoline (B50416) Core Synthesis

The construction of the fundamental quinazoline framework is the initial and critical phase in the synthesis of 4-Chloro-2-isopropylquinazoline. This typically involves the formation of a 2-isopropyl-substituted quinazolin-4(3H)-one, which then undergoes halogenation.

Cyclization Reactions in Quinazoline Annulation

A primary method for assembling the quinazoline ring system is through cyclization reactions. A common and effective starting point is the use of anthranilic acid. In a typical procedure, anthranilic acid is reacted with isobutyryl chloride in a suitable solvent like methylene (B1212753) dichloride, often in the presence of a base such as triethylamine (B128534) at low temperatures. This acylation is followed by cyclization to yield 2-isopropyl-4H-benzo[d] researchgate.netwikipedia.orgoxazin-4-one. researchgate.net This benzoxazinone (B8607429) is a key intermediate that can then be reacted with various nucleophiles to form the quinazolinone ring.

Another well-established method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to directly form 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). wikipedia.orgnih.govchemeurope.com In the context of synthesizing the 2-isopropyl derivative, anthranilic acid could be heated with isobutyramide. Microwave-assisted Niementowski reactions have been shown to reduce reaction times and improve yields. nih.gov

These cyclization strategies provide a reliable foundation for producing the necessary quinazolinone precursor to this compound.

Halogenation Strategies for this compound Precursors

The conversion of the 2-isopropylquinazolin-4(3H)-one intermediate to the target this compound is a crucial halogenation step. This transformation is most commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net The reaction typically involves heating the quinazolinone with an excess of the chlorinating agent, often under reflux conditions.

The choice of reagent and reaction conditions can be critical to the success of this step. For instance, the use of POCl₃, sometimes in combination with phosphorus pentachloride (PCl₅), is a standard procedure. The reaction may be conducted neat or in the presence of a base like N,N-dimethylaniline. Careful control of moisture is important, as these chlorinating agents are sensitive to water, which can lead to the formation of impurities. The workup procedure often involves pouring the reaction mixture onto ice-water, followed by neutralization and extraction.

Alternatively, thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), can be employed. This method can sometimes offer advantages in terms of milder conditions or easier workup.

Introduction of Isopropyl Substituents via Amination Reactions

While the more common route involves starting with a precursor already containing the isopropyl group, it is conceptually possible to introduce substituents at the 2-position of a pre-formed quinazoline ring. Metal-catalyzed amination reactions, such as those developed for the synthesis of various quinazoline derivatives, could potentially be adapted for this purpose. For instance, iron-catalyzed oxidative amination of N-H ketimines or copper-catalyzed amination of C(sp³)-H bonds of methylazaarenes are among the advanced methods for quinazoline synthesis that could theoretically be explored for introducing an isopropylamine-derived moiety. dntb.gov.uanih.gov However, direct installation of an isopropyl group at the 2-position via amination of a suitable precursor is less commonly reported than building the ring with the substituent in place.

Advanced Synthetic Techniques for this compound Analogues

The 4-chloro group in this compound is a versatile handle for further functionalization, enabling the synthesis of a diverse library of analogues through various modern synthetic methods.

Metal-Catalyzed Cross-Coupling Reactions

The reactivity of the C4-Cl bond makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C4 position of the quinazoline and a variety of aryl or vinyl boronic acids or their esters. This is a powerful method for introducing diverse aromatic or unsaturated moieties at this position, leading to a wide array of 4-substituted-2-isopropylquinazolines.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with the 4-chloro position, catalyzed by palladium and a copper(I) co-catalyst. This introduces an alkynyl substituent, which can serve as a valuable building block for further transformations or as a key structural element in the final molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the C4 position and a primary or secondary amine. This is a highly effective method for synthesizing a wide range of 4-amino-2-isopropylquinazoline derivatives, which are often of significant interest in medicinal chemistry.

The general conditions for these cross-coupling reactions on haloquinazolines are well-documented and can be adapted for this compound.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Moiety at C4 |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Vinyl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Buchwald-Hartwig | Primary or Secondary Amine | Pd catalyst, Ligand, Base | Amino |

Molecular Hybridization Strategies for Quinazoline Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced or dual biological activity. This compound is a valuable scaffold for this approach. For example, the 4-chloro position can be used to link the quinazoline core to other biologically active heterocyclic systems, such as thiazoles, pyrazoles, or other ring systems, through reactions like the Buchwald-Hartwig amination or other nucleophilic substitution reactions. researchgate.net The resulting hybrid molecules integrate the structural features of both parent molecules, which can lead to novel therapeutic agents. The synthesis of new 3-((4-(phenyl)thiazol-2-yl)amino)-2-isopropylquinazolin-4(3H)-one derivatives is an example of such a strategy, where the quinazolinone core is hybridized with a thiazole (B1198619) moiety. researchgate.net

Microwave-Assisted and Green Chemistry Approaches in Quinazoline Synthesis

The integration of green chemistry principles and microwave-assisted synthesis has revolutionized the production of quinazoline scaffolds, offering significant advantages over classical methods. researchgate.netresearchgate.net These modern techniques are characterized by shorter reaction times, higher yields, cleaner reaction profiles, and reduced use of hazardous substances. researchgate.netfrontiersin.org

Microwave irradiation, as an unconventional energy source, accelerates reactions by directly and efficiently heating the reaction mixture, often leading to enhanced reaction rates and yields compared to conventional heating. researchgate.net For instance, the condensation of anthranilamide with various aldehydes or ketones to form quinazolin-4(3H)-ones can be effectively catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under solvent-free microwave conditions, completing within minutes. researchgate.net Similarly, iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines has been successfully performed in water, a green solvent, under microwave irradiation, highlighting a doubly green approach. sci-hub.cat

Green chemistry strategies for quinazolinone synthesis often focus on using environmentally benign solvents like water or recyclable solvents like dimethylsulfoxide (DMSO), or eliminating solvents altogether. sci-hub.catgoogle.com Catalyst choice is also crucial, with a shift towards non-toxic, inexpensive, and recyclable catalysts such as iron. sci-hub.catrsc.org One notable green method involves the direct heating of an aldehyde and anthranilamide in the open air, using air as the oxidant and forgoing the need for a catalyst. google.com This approach can be applied to the synthesis of 2-substituted 4(3H)-quinazolinones, including those with alkyl groups like isopropyl.

These principles can be directly applied to the synthesis of the key precursor for this compound, namely 2-isopropyl-4(3H)-quinazolinone. The following table summarizes various modern synthetic conditions reported for quinazolinone synthesis, which are applicable to the isopropyl derivative.

| Method | Catalyst/Reagent | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | SbCl₃ (1 mol%) | Solvent-free | Microwave Irradiation | Rapid (minutes), high yields, simple | researchgate.net |

| Microwave-Assisted | Iron-catalyzed (FeCl₃) | Water or DMF | Microwave Irradiation (30 min) | Use of green solvent, rapid, efficient | sci-hub.cat |

| Green Chemistry | None (Air oxidation) | DMSO or excess aldehyde | Heating at 120°C | Catalyst-free, uses air as oxidant | google.com |

| Microwave-Assisted | None | DMSO/H₂O | Microwave Irradiation | Catalyst and base-free | nih.gov |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound is typically not a single-step process but relies on the preparation and subsequent transformation of key intermediates. The most common synthetic pathway involves the initial construction of the 2-isopropyl-4(3H)-quinazolinone ring system, followed by a chlorination step to introduce the chlorine atom at the 4-position.

A primary and crucial intermediate is 2-isopropyl-4(3H)-quinazolinone . This compound can be synthesized through several routes. One effective method begins with anthranilic acid, which is first reacted with isobutyryl chloride in the presence of a base like triethylamine to form N-isobutyrylanthranilic acid. This intermediate is then cyclized using a dehydrating agent such as acetic anhydride (B1165640) to yield 2-isopropyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one . researchgate.netnih.gov This benzoxazinone is a versatile precursor that, upon reaction with an appropriate nitrogen source like ammonia (B1221849) or hydrazine, furnishes the desired 2-isopropyl-4(3H)-quinazolinone. researchgate.net

An alternative and more direct route involves the condensation of anthranilamide with isobutyraldehyde. This reaction can be performed under various conditions, including catalyst-free heating in air or via microwave-assisted methods, aligning with green chemistry principles. researchgate.netgoogle.com

Another plausible intermediate in quinazolinone synthesis is N-(2-cyanophenyl)isobutyramide . This compound can be prepared by the acylation of 2-aminobenzonitrile (B23959) with isobutyryl chloride. The resulting N-acylated nitrile can then undergo an intramolecular cyclization, often under basic conditions (a process related to the Radziszewski reaction), to yield 2-isopropyl-4(3H)-quinazolinone. frontiersin.org This cyclization step can also be facilitated by microwave irradiation. frontiersin.org

Once 2-isopropyl-4(3H)-quinazolinone is obtained, the final step is the conversion of the 4-oxo group (or its 4-hydroxy tautomer) into a chloro group. This is a standard transformation in quinazoline chemistry, commonly achieved by treating the quinazolinone with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. researchgate.netnih.gov The reaction typically involves refluxing the 2-isopropyl-4(3H)-quinazolinone in an excess of POCl₃, sometimes in the presence of a base, to yield the target compound, This compound . researchgate.netnih.gov The reaction proceeds through the formation of a phosphorylated intermediate, which is then converted to the chloroquinazoline upon heating. nih.govsigmaaldrich.com

The following table outlines the synthesis of these key precursors and the final chlorination step.

| Target Compound | Starting Material(s) | Reagent(s) | Intermediate(s) | Reference |

|---|---|---|---|---|

| 2-isopropyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one | Anthranilic acid | 1. Isobutyryl chloride, Triethylamine 2. Acetic anhydride | N-Isobutyrylanthranilic acid | researchgate.net |

| 2-isopropyl-4(3H)-quinazolinone | 2-isopropyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one | Ammonia or Hydrazine hydrate | - | researchgate.net |

| 2-isopropyl-4(3H)-quinazolinone | Anthranilamide, Isobutyraldehyde | Heat in air or SbCl₃/Microwave | - | researchgate.netgoogle.com |

| N-(2-cyanophenyl)isobutyramide | 2-Aminobenzonitrile | Isobutyryl chloride | - | nih.gov |

| 2-isopropyl-4(3H)-quinazolinone | N-(2-cyanophenyl)isobutyramide | Base (e.g., H₂O₂/NaOH), Microwave | - | frontiersin.org |

| This compound | 2-isopropyl-4(3H)-quinazolinone | Phosphorus oxychloride (POCl₃) | O-phosphorylated quinazolinone | researchgate.netnih.govsigmaaldrich.com |

Reactivity and Chemical Transformations of 4 Chloro 2 Isopropylquinazoline

Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Core

The most significant aspect of 4-Chloro-2-isopropylquinazoline's reactivity is the susceptibility of the C4 position to nucleophilic aromatic substitution (SNAr). The pyrimidine (B1678525) ring, particularly with its electron-withdrawing nitrogen atoms, activates the chloro-substituted carbon for attack by nucleophiles. wikipedia.orglibretexts.org This reaction is a cornerstone for the synthesis of a wide array of 4-substituted quinazoline derivatives.

The carbon atom at the 4-position of the quinazoline ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. wikipedia.orgmdpi.com This regioselectivity is well-documented for 2,4-dichloroquinazolines and is the principal pathway for functionalization. mdpi.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, some studies suggest that under certain conditions, these reactions may proceed through a concerted mechanism. nih.gov

A variety of nucleophiles can displace the chloride ion, including amines, hydrazines, and alkoxides. Reactions with primary and secondary amines are among the most common, yielding 4-aminoquinazoline derivatives. nih.gov The reactivity can be influenced by the electronic nature of the nucleophile; electron-rich amines react more readily, while electron-poor amines may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve good yields. nih.gov

The table below summarizes typical nucleophilic aromatic substitution reactions on 4-chloroquinazolines.

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Anilines | Isopropanol, reflux, 4 hr | 4-Anilinoquinazolines | researchgate.net |

| Benzylamines | Isopropanol, Triethylamine (B128534) (TEA), reflux, 4 hr | 4-(Benzylamino)quinazolines | researchgate.net |

| Hydrazine Hydrate | Sealed tube, 150 °C | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazoles (via ring transformation) | rsc.org |

| N-Methylanilines | THF/H₂O, Microwave irradiation | 4-(N-Methylanilino)quinazolines | nih.gov |

| Various Amines | Acidic or Basic Conditions | 4-Aminoquinazolines | nih.gov |

Functional Group Interconversions of Chloro and Isopropyl Moieties

Functional group interconversion strategies for this compound primarily target the highly reactive chloro group. The isopropyl group, being a simple alkyl substituent, is generally stable and less prone to transformation under the conditions used to modify the C4 position.

Interconversions of the Chloro Group: The C4-chloro group is an excellent leaving group, facilitating its conversion into a wide range of other functionalities through the SNAr reactions discussed previously. This is the principal strategy for modifying the quinazoline scaffold. For instance:

C-N Bond Formation: Reaction with various primary or secondary amines leads to the formation of 4-aminoquinazoline derivatives. nih.govresearchgate.net

C-O Bond Formation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides would yield 4-alkoxy or 4-aryloxy-2-isopropylquinazolines.

C-S Bond Formation: Reaction with thiols or thiophenols can produce 4-thioether derivatives.

These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.govnih.gov

Reactivity of the Isopropyl Moiety: The isopropyl group at the C2 position is generally unreactive under the nucleophilic substitution conditions that target the C4-position. It is not readily displaced or transformed. Its main role is to influence the electronic properties and steric environment of the quinazoline ring. While direct functionalization of the isopropyl group (e.g., via radical halogenation) is theoretically possible, it would require harsh conditions that could likely degrade the heterocyclic core. In the context of derivatization, the isopropyl group is typically considered a static feature of the scaffold.

Derivatization Strategies for Enhanced Research Utility

Further modification of the products derived from this compound is a common strategy to fine-tune properties and explore structure-activity relationships. These derivatizations often target the new functional group introduced at the C4 position.

Once a primary or secondary amine is installed at the C4-position via nucleophilic substitution, this amino group becomes a handle for further derivatization through acylation. Reacting the 4-amino-2-isopropylquinazoline derivative with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl quinazoline. This strategy is useful for introducing a variety of substituents and has been employed in the synthesis of biologically active molecules. acs.org For example, acylation of an aniline (B41778) substituent has been shown to modulate the biological activity of quinazolinone compounds. acs.org

Alkylation can occur at several positions depending on the substrate and reaction conditions. For quinazolinone derivatives, which can be formed by hydrolysis of 4-chloroquinazolines, N-alkylation is a common derivatization method. researchgate.net The reaction of a 4(3H)-quinazolinone with an alkyl halide in the presence of a base like potassium carbonate can introduce an alkyl group at the N3 position. researchgate.net Furthermore, if a nucleophile containing a secondary amine (e.g., piperazine) is introduced at the C4 position, the newly introduced nitrogen can be a site for subsequent alkylation.

Silylation serves multiple purposes in quinazoline chemistry, including use as a transient protecting group, a mediator for reactions, and for analytical purposes. Hexamethyldisilazane (HMDS) has been used in a one-pot reaction to convert quinazolin-4(3H)-ones into 4-aminoquinazolines. researchgate.netresearchgate.net In this process, tandem silylation of the quinazolinone is followed by substitution with an amine. researchgate.netresearchgate.net Direct C-H silylation of heteroarenes like quinolines using palladium catalysis has also been reported, providing silylated heterocycles that are versatile intermediates for further transformations. researchgate.net These silyl (B83357) groups can be easily converted into a variety of other functional groups. researchgate.net

Stability and Degradation Pathways of this compound in Research Contexts

The stability of this compound is a critical factor in its handling, storage, and application in synthetic protocols. Like many quinazoline derivatives, it is generally stable under cold acidic or basic conditions. researchgate.net However, its reactivity defines its primary degradation pathways in research settings.

Hydrolysis: The C4-chloro group is susceptible to hydrolysis, particularly under heating or in strong aqueous acidic or basic solutions. This reaction would lead to the formation of 2-isopropylquinazolin-4(3H)-one. The resulting quinazolinone exists in a stable lactam form in polar solvents. nih.gov

Nucleophilic Attack: As extensively discussed, the primary "degradation" or transformation pathway in the presence of nucleophiles is the SNAr reaction. This is typically the desired reactive pathway in a synthetic context.

Oxidation: The quinazoline ring can be susceptible to oxidation. In acidic media, oxidation can lead to the formation of the corresponding 3,4-dihydro-4-oxoquinazoline (a quinazolinone). researchgate.net

Thermal Decomposition: At very high temperatures, the quinazoline ring system can undergo ring-opening reactions, although specific data for the title compound is not readily available. researchgate.net

For research purposes, this compound should be stored in a cool, dry place, protected from moisture and strong nucleophiles to prevent unintended hydrolysis and substitution reactions.

Biological and Pharmacological Investigations of 4 Chloro 2 Isopropylquinazoline Derivatives

Antimicrobial Research on Quinazoline (B50416) Derivatives

Quinazolinone compounds, which are oxidized derivatives of quinazolines, have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. mdpi.comeco-vector.com The nature and position of substituents on the quinazoline ring play a crucial role in determining the pharmacological activity. mdpi.com

Derivatives of quinazoline have shown notable efficacy against Gram-positive bacteria, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). ccspublishing.org.cneurekalert.org The emergence of MRSA as a "superbug" has created an urgent need for novel antimicrobial agents. ccspublishing.org.cneurekalert.org

Research into 2-isopropylquinazolin-4(3H)-one derivatives revealed significant antibacterial activity. In one study, a series of new 3-((4-(-phenyl) thiazol-2-yl) amino)-2-isopropylquinazolin-4(3H)-ones were synthesized and tested. Compounds with chloro (-Cl), fluoro (-F), and nitro (-NO2) substitutions on the phenyl ring showed the most promising activity against S. aureus. researchgate.net

Another study focused on novel thiazolylketenyl quinazolinones (TQs) as potential agents against MRSA. One particular compound, TQ 4, demonstrated excellent inhibitory activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, which was eight times more effective than the reference drug norfloxacin. nih.gov The mechanism for some quinazolinones involves interacting with the allosteric site of penicillin-binding protein 2a (PBP2a), a key protein in MRSA resistance. eco-vector.comnih.gov

| Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| TQ 4 (A thiazolylketenyl quinazolinone) | MRSA | 0.5 | nih.gov |

| TQ 4 | MRSA ATCC 43300 | Good | nih.gov |

| TQ 4 | Staphylococcus aureus ATCC 12600 | Good | nih.gov |

| 3-[4-(4-Chloro-phenyl)-thiazol-2-ylamino]-2-isopropyl-3H-quinazolin-4-one | Staphylococcus aureus | 20 mm (Zone of Inhibition) | researchgate.net |

| Norfloxacin (Reference) | MRSA | 4.0 | nih.gov |

The antibacterial spectrum of quinazoline derivatives also extends to Gram-negative pathogens. eco-vector.com Studies have documented their effects against species such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. eco-vector.com

The same thiazolylketenyl quinazolinone derivative, TQ 4, that proved effective against MRSA also showed a potent MIC value of 0.5 μg/mL against Escherichia coli, which was four times more effective than norfloxacin. nih.gov Similarly, the synthesized 2-isopropylquinazolin-4(3H)-one derivatives were tested against E. coli, with the chloro-substituted compound showing a significant zone of inhibition. researchgate.net

| Compound | Bacterial Strain | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| TQ 4 (A thiazolylketenyl quinazolinone) | Escherichia coli 25922 | 0.5 | nih.gov |

| 3-[4-(4-Chloro-phenyl)-thiazol-2-ylamino]-2-isopropyl-3H-quinazolin-4-one | Escherichia coli | 18 mm (Zone of Inhibition) | researchgate.net |

| Norfloxacin (Reference) | Escherichia coli 25922 | 2.0 | nih.gov |

The therapeutic potential of quinazoline derivatives includes antifungal applications. researchgate.net Opportunistic fungal infections, especially from Candida species, represent a major health concern, necessitating the discovery of new antifungal agents. nih.gov

A study on 2-isopropylquinazolin-4(3H)-one derivatives investigated their efficacy against the fungal strains Aspergillus niger and Candida albicans. The results indicated that compounds featuring chloro, fluoro, and nitro substitutions were the most effective antifungals among the series. researchgate.net For instance, the 3-[4-(4-Chloro-phenyl)-thiazol-2-ylamino]-2-isopropyl-3H-quinazolin-4-one derivative produced a notable zone of inhibition against both fungal species. researchgate.net While the core structure is key, comparisons with other heterocyclic compounds like 1,2,4-triazoles and pyrimidinetriones, which also show antifungal properties, help to understand structure-activity relationships. nih.govnih.gov

| Compound | Fungal Strain | Activity (Zone of Inhibition, mm) | Reference |

|---|---|---|---|

| 3-[4-(4-Chloro-phenyl)-thiazol-2-ylamino]-2-isopropyl-3H-quinazolin-4-one | Aspergillus niger | 19 | researchgate.net |

| 3-[4-(4-Chloro-phenyl)-thiazol-2-ylamino]-2-isopropyl-3H-quinazolin-4-one | Candida albicans | 17 | researchgate.net |

| 3-((4-(4-fluorophenyl) thiazol-2-yl) amino)-2-isopropyl quinazolin-4(3H)-one | Aspergillus niger | 21 | researchgate.net |

| 3-((4-(4-fluorophenyl) thiazol-2-yl) amino)-2-isopropyl quinazolin-4(3H)-one | Candida albicans | 19 | researchgate.net |

The structural versatility of the quinazoline scaffold has made it a candidate for developing antiviral agents. Researchers have explored its potential against various viruses. For example, a series of 2-pyridinyl-4(3H)-quinazolinones were synthesized and evaluated for their activity against the influenza A virus. nih.gov Several of these compounds showed potent activity, with one derivative, 4e, inhibiting both the virus's neuraminidase and the cellular NF-κB signaling pathway, suggesting a dual mechanism of action. nih.gov More recently, in the search for treatments for SARS-CoV-2, computational studies identified new scaffolds that could potentially inhibit viral entry, highlighting the ongoing relevance of exploring diverse chemical structures, including those related to quinazolines. nih.gov

Anticancer Research and Antitumor Activity of Quinazoline Derivatives

Quinazoline and its derivatives are a cornerstone in modern anticancer drug discovery, with several compounds approved for clinical use. nih.gov Their primary mechanism often involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth, division, and survival. nih.govmdpi.com Unregulated kinases can drive tumor development, making them a prime target for cancer therapy. nih.gov Many quinazoline derivatives function as tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

The antitumor potential of quinazoline derivatives is evaluated by testing their cytotoxic effects on various cancer cell lines in vitro. These studies measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Research has demonstrated that quinazoline derivatives possess significant cytotoxic activity against a range of cancer cell lines. For instance, studies on compounds structurally similar to 4-chloro-6,7-bis(2-chloroethoxy)quinazoline showed potent cytotoxic effects against breast cancer cells and Sarcoma-180, often by inducing cell cycle arrest and apoptosis. Other research on different heterocyclic quinoxaline (B1680401) derivatives also found marked cytotoxicity against human gastric adenocarcinoma (MKN 45) and colon adenocarcinoma (colon 205) cell lines. nih.gov The development of hybrid molecules, such as quinazoline-indazole derivatives, has yielded compounds with potent activity against specific targets like VEGFR-2 kinase, which is involved in angiogenesis. mdpi.com

| Compound Type / Name | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolinone derivative (Compound A) | Breast Cancer | 1.5 µM | |

| Quinazolinone derivative (Compound B) | Sarcoma-180 | 0.9 µM | |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | Human gastric adenocarcinoma (MKN 45) | 0.073 µM | nih.gov |

| Quinazoline-indazole hybrid (46) | VEGFR-2 kinase enzyme | 5.4 nM | mdpi.com |

| Benzimidazole-quinazolinone derivative (108) | Melanoma (A-375) | Not specified, but effective | mdpi.com |

Inhibition of Cellular Proliferation Pathways

The quinazoline core is a well-established pharmacophore in the design of anticancer agents, largely due to its ability to function as a kinase inhibitor. ontosight.ainih.gov Many quinazoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key player in the proliferation and survival of cancer cells. nih.govmdpi.com For instance, a series of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives showed potent anti-proliferation activities against various tumor cell lines, including those with EGFR mutations. nih.gov

While specific studies focusing exclusively on 4-chloro-2-isopropylquinazoline are not extensively detailed in the provided literature, the broader class of 2- and 4-substituted quinazolines has shown significant antiproliferative effects. For example, novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer) cell lines, with some compounds showing significant inhibitory effects. nih.gov Similarly, quinazoline-chalcone derivatives have displayed high antiproliferative activity against a panel of cancer cell lines, including leukemia, melanoma, and breast cancer, with GI₅₀ values in the micromolar range. nih.govrsc.org The proposed mechanisms often involve the inhibition of critical signaling pathways like the AKT pathway or direct interaction with DNA. nih.govnih.gov

These findings suggest that the this compound scaffold holds potential as a basis for developing new antiproliferative agents, though further investigation is required to elucidate its specific activity and mechanism of action.

Radiosensitizing Potentials

Certain quinazoline derivatives have been investigated for their ability to enhance the efficacy of radiotherapy, acting as radiosensitizers. This potential is often linked to their activity as EGFR inhibitors. Non-small cell lung cancer (NSCLC) cell lines with EGFR mutations have been shown to be more sensitive to ionizing radiation. nih.gov

A study on a radioiodinated quinazoline derivative, [¹²⁵I]PYK (6-(3-morpholinopropoxy)-7-ethoxy-4-(3'-iodophenoxy) quinazoline), demonstrated that its uptake in NSCLC cells could predict their response to radiotherapy. nih.gov The uptake of this tracer was higher in cells with EGFR mutations (PC9 and HCC827), which were also more radiosensitive. nih.govnih.gov Pretreatment with gefitinib (B1684475), an EGFR inhibitor with a quinazoline core, enhanced the radiation effects in these cells by reducing the S phase fraction of the cell cycle, which is crucial for DNA repair. nih.gov This suggests that quinazoline-based EGFR inhibitors can modulate cellular repair of radiation-induced damage, thereby increasing radiosensitivity. nih.gov While direct evidence for the radiosensitizing potential of this compound is not available, its structural similarity to known EGFR-targeting quinazolines indicates a plausible area for future research. nih.gov

Anti-inflammatory and Immunomodulatory Studies

The quinazoline scaffold is present in compounds known for their anti-inflammatory and immunomodulatory activities. mdpi.com The mechanisms underlying these effects are diverse and can include the inhibition of key inflammatory enzymes and the modulation of cytokine production. Some quinazoline derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator of inflammation and pain. nih.gov

Furthermore, certain anti-inflammatory quinazolines have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The immunomodulatory potential of quinazolines is also an area of active research. For example, Leniolisib, a quinazoline-based compound, is a selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor designed as an anti-inflammatory immunomodulator that affects the function of a wide range of immune cells. mdpi.com Other derivatives have been found to inhibit histamine (B1213489) receptors, which are involved in allergic and inflammatory responses. mdpi.comencyclopedia.pub The structure-activity relationship (SAR) studies suggest that substitutions at various positions of the quinazoline ring, including the presence of halogens, are crucial for these activities. mdpi.comnih.gov

Antimalarial and Antileishmanial Activities

The quinazoline framework has been a fruitful source of compounds with activity against parasitic diseases, including malaria and leishmaniasis.

Antimalarial Activity The 4-aminoquinoline (B48711) structure, a related scaffold, is the basis for the well-known antimalarial drug chloroquine. youtube.comnih.gov The mechanism of action for these drugs often involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and parasite death. youtube.comnih.gov Several quinazolinone derivatives, designed based on the natural product febrifugine (B1672321), have exhibited in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov SAR studies indicate that the quinazolinone moiety is essential for this activity. nih.gov While direct antimalarial data for this compound is sparse, the proven efficacy of the broader quinazoline class makes it a target for further investigation. nih.govacs.org

Antileishmanial Activity More specific research has been conducted on N²,N⁴-disubstituted quinazoline-2,4-diamines for their antileishmanial properties. acs.orgnih.gov A detailed SAR study identified compounds with potent activity against intracellular amastigotes of Leishmania donovani (causing visceral leishmaniasis) and L. amazonensis (causing cutaneous leishmaniasis). acs.orgnih.gov

Notably, the substitution at the N² position with an isopropyl group was a key feature in some of the evaluated compounds. acs.org The lead compound from one study, N⁴-furfuryl-N²-isopropyl-substituted quinazoline 2, showed significant efficacy and served as a scaffold for further optimization. acs.org The research highlighted that compounds with small alkyl groups, such as isopropyl, at the N² or N⁴ position generally exhibited lower toxicity to macrophage host cells while maintaining antileishmanial potency. nih.govku.edu One derivative, quinazoline 23, demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia. acs.orgnih.gov

Table 1: Antileishmanial Activity of Selected N²,N⁴-Disubstituted Quinazoline-2,4-diamine Derivatives EC₅₀ represents the half-maximal effective concentration.

| Compound | N²-Substituent | N⁴-Substituent | L. donovani EC₅₀ (µM) | L. amazonensis EC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 2 | Isopropyl | Furfuryl | 2.5 | 3.7 | acs.org |

| 15 | Benzyl (B1604629) | Benzyl | 0.15 | 0.44 | acs.org |

| 23 | Isopropyl | Furfuryl (with 7-Cl) | 0.82 | 1.1 | acs.org |

| 40 | Benzyl | Isopropyl | - | - | ku.edu |

Other Emerging Biological Activities of Quinazoline Compounds

Beyond the activities already discussed, the versatile quinazoline scaffold has been associated with a range of other pharmacological effects. Numerous studies have reported that quinazoline derivatives possess significant antibacterial, antifungal, anticonvulsant, and antiviral properties. researchgate.netencyclopedia.pubnih.gov

Antimicrobial Activity: The quinazoline ring is a common feature in compounds designed to combat bacterial and fungal infections. ontosight.ainih.gov The presence of a halogen at position 6 or 8 and an amine substitution at position 4 have been noted to enhance antibacterial activity. nih.gov

Anticonvulsant Activity: Certain 2,3-disubstituted-4-(3H) quinazolinone derivatives have been evaluated for anticonvulsant activity, showing potential for the treatment of seizures. researchgate.net

Antiviral Activity: The quinazoline moiety has been incorporated into molecules targeting various viruses. researchgate.net

This broad spectrum of activity underscores the importance of the quinazoline system as a "privileged structure" in medicinal chemistry, capable of interacting with a wide variety of biological targets. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The assessment of the biological activities of quinazoline derivatives relies on a range of established experimental models.

In Vitro Methodologies

Antiproliferative and Cytotoxicity Assays: The most common method to evaluate anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govvnu.edu.vn This is used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against various cancer cell lines. nih.gov

Enzyme Inhibition Assays: To determine the mechanism of action, specific enzyme inhibition assays are used, such as ELISA-based assays for EGFR tyrosine kinase activity or assays for COX-1/COX-2 inhibition. nih.govnih.gov

Antiparasitic Assays: For antimalarial screening, in vitro cultures of Plasmodium falciparum (both drug-sensitive and resistant strains) are used to determine IC₅₀ values. psu.eduajpp.in For antileishmanial activity, assays are performed on both the extracellular promastigote and the intracellular amastigote forms of the parasite. mdpi.comnih.gov This often involves infecting macrophage cell lines (e.g., J774 or THP-1) with Leishmania promastigotes and then treating the infected cells with the test compounds to measure the reduction in intracellular amastigotes. nih.govyoutube.com

In Vivo Methodologies

Anti-inflammatory Models: Acute inflammation is commonly studied using the carrageenan-induced paw edema model in rats. ijpras.comscielo.br The test compound's ability to reduce the swelling of the paw compared to a control group is measured over several hours. scielo.br Chronic inflammation can be assessed using the cotton pellet-induced granuloma model. nih.gov

Antimalarial Models: Rodent malaria models, such as mice infected with Plasmodium berghei, are standard for primary in vivo screening. nih.govnih.gov The "4-day suppressive test" measures the reduction in parasitemia in treated mice compared to untreated controls. psu.edummv.org

Antileishmanial Models: Murine models, such as BALB/c mice infected with Leishmania species, are used to evaluate the efficacy of compounds against visceral or cutaneous leishmaniasis. acs.orgnih.gov The primary endpoint is often the reduction of parasite burden in target organs like the liver and spleen. acs.org

Structure Activity Relationship Sar Studies of 4 Chloro 2 Isopropylquinazoline Analogues

Impact of Substituent Modifications on Biological Activities

Role of Halogenation (e.g., Chlorine at Position 4) in Efficacy

The chlorine atom at the 4-position of the quinazoline (B50416) ring is a critical feature, primarily serving as a reactive handle for nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups, particularly amino moieties, to generate libraries of 4-substituted quinazoline derivatives. Beyond its synthetic utility, the electronic nature of the substituent at this position plays a direct role in the biological activity of the molecule.

Influence of Isopropyl Group at Position 2 on Bioactivity

The isopropyl group at the 2-position of the quinazoline scaffold is a key determinant of its biological activity, primarily by contributing to the lipophilicity and steric profile of the molecule. This non-polar moiety can engage in hydrophobic interactions within the binding pocket of a target protein, thereby influencing the compound's affinity and potency.

In a study focused on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives as potential antibacterial agents, the presence of the 2-isopropyl group was a constant feature of the synthesized library, indicating its perceived importance for the desired biological activity. researchgate.net The research focused on modifying the 4-position and the quinazoline core itself, suggesting that the 2-isopropyl group provides a foundational element for antibacterial efficacy.

Effects of Substitutions on the Benzenoid Ring

Modification of the benzenoid portion of the quinazoline ring system offers another avenue to modulate the biological activity of 4-chloro-2-isopropylquinazoline analogues. Substituents on this ring can alter the electronic properties, lipophilicity, and steric bulk of the entire molecule, thereby influencing its interaction with biological targets.

For instance, in the development of antimicrobial 2-isopropyl-quinazolin-4(3H)-one derivatives, substitutions on the phenyl ring attached at the 3-position were shown to significantly impact activity. The presence of electron-withdrawing groups such as fluoro, chloro, and nitro groups on this appended phenyl ring resulted in the most favorable antimicrobial activity. nih.gov This indicates that the electronic effects of substituents on the benzenoid part of the molecule can propagate to the active site of interaction, thereby modulating efficacy.

Evaluation of N-Substitution Patterns

As the 4-chloro group is an excellent leaving group, the majority of SAR studies on this scaffold involve its replacement with various nitrogen-containing nucleophiles. The nature of the N-substituent at the 4-position dramatically influences the biological activity.

In the investigation of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines as antibacterial agents, a library of compounds with diverse substitutions on the N4-benzylamine moiety was synthesized and evaluated. researchgate.net The study revealed that the nature and position of substituents on the benzyl (B1604629) ring had a profound effect on antibacterial potency against both Gram-positive and Gram-negative bacteria. For example, a trifluoromethyl group at the para-position of the benzyl ring resulted in the most active compound against both S. aureus and E. coli. researchgate.net This highlights the critical role of the N-substitution pattern in determining the antibacterial spectrum and efficacy.

The following table summarizes the antibacterial activity of selected N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine analogues:

| Compound ID | N4-Substituent | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| A5 | p-CF3-benzyl | 3.9 | 3.9 |

| A9 | p-Cl-benzyl | 3.9 | 7.8 |

Data sourced from a study on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

A QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors demonstrated that electrotopological state descriptors are crucial in predicting inhibitory activity. nih.gov The model indicated that the presence of an electron-withdrawing group, such as chlorine, at the 4th position enhances activity. nih.gov Conversely, the presence of a methyl group was found to have a deactivating effect. nih.gov While this study was not specific to 2-isopropylquinazolines, it provides valuable insights into the electronic requirements for activity in the broader quinazoline class, which are applicable to the this compound scaffold.

Ligand-Target Interactions and Binding Affinities

Understanding the interactions between a ligand and its biological target at the molecular level is fundamental for rational drug design. For this compound analogues, molecular docking studies and structural biology techniques can elucidate the binding modes and affinities that underpin their biological activities.

While specific ligand-target interaction studies for this compound are not extensively reported, the broader class of quinazoline-based inhibitors provides a framework for understanding these interactions. For instance, in the case of kinase inhibitors, the quinazoline core often forms key hydrogen bonds with the hinge region of the kinase domain. The substituents at positions 2 and 4 then project into specific hydrophobic and hydrophilic pockets, determining the inhibitor's potency and selectivity. The 2-isopropyl group would be expected to occupy a hydrophobic pocket, while the substituent introduced at the 4-position would dictate interactions in another region of the binding site. The precise nature of these interactions would, of course, be target-dependent.

Mechanistic Investigations of 4 Chloro 2 Isopropylquinazoline Action

Molecular Target Identification and Validation

Direct molecular targets for 4-chloro-2-isopropylquinazoline have not been explicitly identified or validated in published studies. The biological activity of quinazoline (B50416) derivatives is heavily influenced by the nature and position of substituents on the quinazoline ring. For many biologically active quinazolines, the primary focus has been on their role as kinase inhibitors. mdpi.com

The 4-anilinoquinazoline (B1210976) scaffold, for instance, is a well-established pharmacophore for inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). While this compound does not possess the 4-anilino moiety, the 4-chloro position is a key reactive site for the synthesis of such derivatives. It is conceivable that this compound itself may exhibit some level of interaction with protein kinases, though likely with different affinity and specificity compared to the more complex, clinically utilized derivatives. Further screening against a panel of kinases would be necessary to identify and validate any specific molecular targets.

Cellular Pathway Modulation by Quinazoline Derivatives

The cellular effects of quinazoline derivatives are diverse and contingent on their specific molecular targets. These compounds have been shown to influence critical cellular processes, from macromolecular synthesis to enzyme activity.

Certain quinazoline derivatives have been investigated for their ability to interact with DNA, potentially leading to the inhibition of DNA synthesis and other macromolecular biosynthetic pathways. For example, some N-alkyl(anilino)quinazoline derivatives have been shown to bind to DNA, with evidence suggesting an intercalative binding mode. This interaction is thought to contribute to their cytotoxic effects. While these studies focus on more complex quinazolines, they highlight a potential mechanism that could be explored for simpler derivatives like this compound.

The disruption of bacterial membrane potential is a known mechanism of action for some antimicrobial agents. This disruption can lead to a loss of essential cellular functions and ultimately bacterial cell death. While this mechanism has been demonstrated for compounds like triclosan, which can act as a protonophore to deplete the membrane potential in bacteria such as P. aeruginosa, there is currently no direct evidence to suggest that this compound or other quinazoline derivatives exert their antimicrobial effects through this specific pathway. The antimicrobial activity reported for some quinazolines is generally attributed to other mechanisms, such as enzyme inhibition.

Enzyme inhibition is the most extensively studied mechanism of action for the quinazoline class of compounds.

Topoisomerases: Some quinazoline derivatives have been evaluated as inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.

Tankyrases: A series of 2-arylquinazolin-4-ones have been identified as potent and selective inhibitors of tankyrases (TNKSs), which are members of the poly(ADP-ribose) polymerase (PARP) enzyme superfamily. These enzymes are involved in the regulation of Wnt signaling, a pathway often dysregulated in cancer. The selectivity of these inhibitors is attributed to specific interactions within the NAD+-binding site of the enzyme.

Resistance Mechanisms and Overcoming Drug Resistance

Drug resistance is a major challenge in therapies that utilize quinazoline-based inhibitors, particularly in the context of cancer treatment with EGFR TKIs. The primary mechanism of acquired resistance to drugs like gefitinib (B1684475) and erlotinib (B232) is the development of mutations in the EGFR kinase domain. The most common of these is the T790M "gatekeeper" mutation, which increases the affinity of the receptor for ATP, thereby reducing the efficacy of competitive inhibitors.

Strategies to overcome this resistance include the development of second and third-generation irreversible EGFR inhibitors. These compounds are designed to form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to permanent inactivation of the receptor, even in its mutated form. While this research has focused on complex 4-anilinoquinazolines, it underscores the importance of the quinazoline scaffold in designing next-generation therapeutics to combat drug resistance.

Computational and in Silico Approaches in 4 Chloro 2 Isopropylquinazoline Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 4-chloro-2-isopropylquinazoline, might interact with a biological target, typically a protein.

The primary application of molecular docking for quinazoline (B50416) derivatives has been in the field of oncology, particularly in the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org Anilinoquinazolines are a well-established class of EGFR kinase inhibitors, and computational studies have been crucial in elucidating their mechanism of action. nih.gov Docking simulations of quinazoline derivatives into the ATP-binding site of EGFR have revealed key interactions, such as hydrogen bonds with conserved amino acid residues and hydrophobic interactions within the pocket, which are critical for inhibitory activity. rsc.orgnih.gov For instance, studies on various 4-substituted quinazoline derivatives have shown that the quinazoline core often forms a crucial hydrogen bond with a conserved methionine residue in the hinge region of the kinase domain. The substituent at the 2-position, in this case, an isopropyl group, would be expected to occupy a specific hydrophobic pocket, and its size and conformation can significantly influence binding affinity.

A typical molecular docking study involves preparing the 3D structures of both the ligand (this compound) and the protein target. The ligand's conformation is often optimized to its lowest energy state. The docking software then samples a large number of possible orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. The results can predict whether a compound is likely to be an active inhibitor and can guide the design of more potent analogs.

| Target Protein | Ligand Class | Key Interactions Observed | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Anilinoquinazolines | Hydrogen bonding with hinge region residues, hydrophobic interactions | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 2-thioquinazolin-4(3H)-ones | Binding within the enzyme binding pockets | rsc.org |

| COVID-19 Main Protease (6LU7) | N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | Docking into the active site | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is particularly important for understanding the conformational flexibility of both the ligand and the protein upon binding.

For quinazoline-based inhibitors, MD simulations are employed to assess the stability of the docked pose and to analyze the conformational changes that may occur. lshtm.ac.uknih.gov An MD simulation starts with the docked complex from a molecular docking study and simulates the motion of the system for a specific period, typically nanoseconds to microseconds. The trajectory from the simulation provides detailed information on the stability of key interactions, the flexibility of different parts of the ligand and the protein, and the role of solvent molecules.

In the case of this compound, MD simulations could be used to study the rotational freedom of the isopropyl group and the chloro-substituted quinazoline core within the binding pocket of a target protein. This analysis can reveal whether the initial docked pose is stable over time and can help to refine the understanding of the structure-activity relationship (SAR). For example, a study on quinazoline derivatives targeting EGFR used MD simulations to confirm the stability of the ligand-receptor complexes and to ensure that the key binding interactions were maintained throughout the simulation. lshtm.ac.uknih.gov

Virtual Screening for Novel Quinazoline-Based Hit Compounds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Given the synthetic tractability of the quinazoline scaffold, virtual screening has been a popular approach to identify novel hit compounds for various diseases. nih.govlshtm.ac.uknih.gov

The process typically involves the high-throughput docking of millions of commercially or publicly available compounds against a target protein. The top-scoring compounds are then selected for further experimental validation. This approach has been successfully applied to identify quinazoline derivatives as inhibitors of various targets. For instance, a collaborative virtual screening effort identified a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govlshtm.ac.uknih.gov This study highlights the power of virtual screening to explore vast chemical space and identify novel starting points for drug discovery.

For this compound, a virtual screening campaign could be designed where this specific scaffold is used as a query to search for similar compounds in large databases, or it could be docked against a panel of disease-relevant targets to identify potential new therapeutic applications.

ADME-Related Prediction Models

The success of a drug candidate is not only determined by its efficacy but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a major cause of failure in clinical trials. nih.gov In silico ADME prediction models are therefore essential tools in modern drug discovery to filter out compounds with undesirable pharmacokinetic properties at an early stage. nih.gov

Various computational models are available to predict a wide range of ADME properties, such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.gov These models are often based on quantitative structure-property relationships (QSPR) and use molecular descriptors to predict the ADME properties of a compound.

For quinazoline derivatives, in silico ADME predictions are routinely performed. nih.gov For example, studies on novel quinazoline-based anticancer agents often include a computational assessment of their "drug-likeness" based on Lipinski's rule of five and other ADME-related parameters. For this compound, these models could predict its oral bioavailability, potential for CNS penetration, and its likely metabolic fate. This information is crucial for prioritizing it for further preclinical development.

| ADME Property | Predicted Value for Example Quinazoline Derivatives | In Silico Tool/Method |

| Oral Bioavailability | High | Lipinski's Rule of Five Analysis |

| Blood-Brain Barrier Penetration | Varies depending on substitution | Computational Models |

| Metabolic Stability | Varies | P450 site of metabolism prediction |

| Aqueous Solubility | Generally low to moderate | QSPR models |

Cheminformatics and Data Mining in Quinazoline Library Analysis

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of quinazoline research, cheminformatics and data mining play a crucial role in analyzing large libraries of these compounds to understand structure-activity relationships, assess chemical diversity, and identify promising scaffolds for further development.

By analyzing databases of known quinazoline derivatives and their biological activities, cheminformatics tools can identify key structural features that are associated with a particular biological effect. This can involve techniques such as substructure searching, similarity searching, and the creation of pharmacophore models. For instance, an analysis of a library of quinazoline-based compounds might reveal that a chloro-substitution at the 4-position is frequently associated with activity against a certain target, while the nature of the substituent at the 2-position modulates potency and selectivity.

Furthermore, cheminformatics approaches are used to design and analyze combinatorial libraries of quinazolines, ensuring that the synthesized compounds cover a diverse chemical space and have a high likelihood of possessing desirable properties. For this compound, its structural features can be used as a starting point for exploring related chemical space and designing novel analogs with potentially improved properties.

Therapeutic Potential and Future Research Directions

Development of 4-Chloro-2-isopropylquinazoline as a Lead Compound

While this compound itself is not a widely marketed drug, its significance lies in its role as a key building block and a potential lead compound for developing more complex, biologically active molecules. A lead compound is a chemical starting point for drug design that demonstrates promising activity against a specific biological target. The development process often begins with versatile intermediates that can be readily modified.

Research has demonstrated the use of the closely related precursor, 2-isopropyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one, to synthesize a series of 3-substituted 2-isopropylquinazolin-4(3H)-one derivatives. researchgate.net These derivatives have been evaluated for their antimicrobial properties, with some compounds showing favorable activity. researchgate.net Specifically, substitutions on the 2-isopropylquinazolin-4(3H)-one scaffold, particularly those involving fluorine, chlorine, and nitro groups, yielded promising antimicrobial results. researchgate.net This highlights the utility of the 2-isopropylquinazoline core, for which this compound is a key synthetic precursor, in generating compounds with therapeutic potential. The chloro group at the 4-position is a particularly reactive site, making it an ideal handle for introducing various functional groups to explore structure-activity relationships (SAR) and optimize biological activity.

Strategies for Optimization of Quinazoline (B50416) Drug Candidates

The optimization of quinazoline-based drug candidates is a multifaceted process aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.gov Medicinal chemists employ several key strategies to refine these molecules. ekb.eg

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For quinazolines, this involves systematically modifying substituents at various positions (C-2, C-4, C-6, C-7, C-8) of the heterocyclic ring and evaluating the impact on activity. mdpi.com For instance, studies on different quinazoline series have shown that substitutions at the C-2 and C-3 positions can significantly influence anticancer and anticonvulsant activities. mdpi.comrsc.org The presence of a halogen, like the chlorine atom in this compound, at certain positions can also be crucial for activity. mdpi.com

Computational and In Silico Design: Modern drug discovery heavily relies on computer-aided drug design (CADD). Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design (SBDD) allow for the rapid screening and optimization of candidates. mdpi.com These methods help predict the biological activity of novel molecules and provide insights into their interaction with target proteins, such as kinases, guiding further chemical synthesis. mdpi.com

Scaffold Hopping and Hybridization: Scaffold hopping involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new intellectual property or improved properties. nih.gov Another powerful strategy is molecular hybridization, where two or more pharmacophores (biologically active parts of a molecule) are combined into a single hybrid compound. nih.govrsc.org This can lead to drugs with dual-action mechanisms or enhanced potency. nih.gov For example, quinazoline-oxadiazole hybrids have been synthesized and shown to possess potent anti-cancer activity. rsc.org

| Strategy | Description | Goal | Example Application |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the quinazoline scaffold at different positions (e.g., C2, C4, C6, C7). | Identify key functional groups and positions that enhance biological activity and selectivity. | Investigating substitutions at C6 and C7 to improve EGFR kinase inhibition. ekb.eg |

| Computer-Aided Drug Design (CADD) | Utilizing computational models (QSAR, molecular docking) to predict activity and guide synthesis. | Accelerate the discovery process, reduce costs, and prioritize promising candidates. | Designing novel EGFR inhibitors with enhanced binding affinity. mdpi.com |

| Molecular Hybridization | Combining the quinazoline scaffold with other known pharmacophores into a single molecule. | Develop compounds with multi-target activity or improved potency and reduced resistance. | Creating quinazoline-artemisinin hybrids for antimalarial and antiviral activity. mdpi.comacs.org |

| Isosteric Replacement | Replacing functional groups with other groups that have similar physical or chemical properties. | Improve pharmacokinetic properties like solubility, metabolism, or bioavailability. | Replacing a methoxy (B1213986) group with a fluorine atom to alter metabolic stability. |

Challenges and Opportunities in Quinazoline-Based Drug Discovery

Despite the immense therapeutic potential of quinazolines, their development is not without challenges. A primary hurdle is the emergence of drug resistance, a common problem in cancer therapy where tumor cells develop mechanisms to evade the effects of a drug. nih.gov Furthermore, issues related to low selectivity, which can lead to off-target effects, and poor pharmacokinetic profiles (e.g., low bioavailability or high toxicity) can hinder the translation of promising compounds from the laboratory to the clinic. nih.gov

However, these challenges are matched by significant opportunities. The quinazoline scaffold is highly versatile, allowing for extensive chemical modification to overcome resistance and improve selectivity. mdpi.com There is a vast, underexplored chemical space for quinazoline derivatives, offering the potential to discover novel agents for a wide range of diseases. mdpi.com The market for quinazolinone intermediates is growing, indicating robust research and development activity in this area, particularly in oncology and central nervous system disorders. credenceresearch.com The opportunity lies in designing multi-target agents or compounds that can overcome known resistance mechanisms, addressing significant unmet medical needs. nih.gov

Emerging Applications and Unexplored Biological Spaces

While quinazolines are well-established as anticancer agents, particularly as kinase inhibitors, their applications are expanding into new therapeutic and diagnostic areas. nih.govekb.eg

Bioimaging: Certain quinazolinone derivatives have been found to possess luminescent properties. researchgate.net Their excellent biocompatibility and low toxicity make them promising candidates for use as fluorescent probes and biological imaging reagents, which can be used to visualize cellular processes or diagnose diseases. researchgate.net

Broad-Spectrum Antimicrobials: The quinazoline nucleus is a promising scaffold for developing new agents against various pathogens. mdpi.com Research has demonstrated the activity of quinazoline derivatives against bacteria (including drug-resistant strains), fungi, viruses (including anti-influenza and cytomegalovirus agents), and parasites. mdpi.combiomedpharmajournal.orgnih.gov For example, quinazoline-artemisinin hybrids have shown potent activity against the human cytomegalovirus. mdpi.com

Neurodegenerative Diseases: The versatility of the quinazoline scaffold is being leveraged to design multifunctional agents targeting the complex pathology of conditions like Alzheimer's disease. mdpi.com These compounds can be engineered to modulate processes such as β-amyloid aggregation, tau protein hyperphosphorylation, and oxidative stress. mdpi.com

| Application Area | Target/Mechanism | Example Derivative Class | Reference |

|---|---|---|---|

| Antiviral | Cytomegalovirus (CMV) | Quinazoline-artemisinin hybrids | mdpi.comacs.org |

| Antifungal | Various fungal strains | 2,3,6-trisubstituted Quinazolin-4-ones | mdpi.combiomedpharmajournal.org |

| Anti-tubercular | Mycobacterium tuberculosis | Benzimidazo quinazoline derivatives | mdpi.com |

| Neuroprotection | Multi-target (Anti-cholinesterase, anti-amyloid) | Various quinazoline derivatives | mdpi.com |

| Bioimaging | Fluorescent probes | 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) based | researchgate.net |

Integration with Advanced Therapeutic Modalities

The future of quinazoline-based drug discovery may involve integrating these compounds with advanced therapeutic strategies to enhance their efficacy. Molecular hybridization is a prime example of this, creating single molecules that can hit multiple targets simultaneously, potentially leading to synergistic effects and a lower likelihood of resistance. nih.govrsc.org For instance, hybrids combining the quinazoline scaffold with thiazole (B1198619) or oxadiazole moieties have been developed as potent anticancer agents. rsc.orgnih.gov

Furthermore, quinazoline derivatives could be incorporated into targeted drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticle-based carriers. This approach would allow for the specific delivery of the cytotoxic quinazoline payload to cancer cells, minimizing exposure to healthy tissues and thereby reducing side effects. As research continues, the integration of these versatile scaffolds with cutting-edge therapeutic platforms will undoubtedly open new avenues for treating complex diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-isopropylquinazoline, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves cyclization of 2-amino-benzonitrile derivatives with isopropyl-substituted carbonyl chlorides under heated conditions. For example, nicotinoyl chloride hydrochloride and PCl₅ in sulfolane at 100°C for 16 hours can yield chlorinated quinazolines . To optimize yield:

- Use inert atmospheres (argon/nitrogen) to prevent side reactions.

- Adjust stoichiometric ratios (e.g., excess PCl₅ for complete chlorination).

- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.

Q. How should researchers purify this compound to achieve >95% purity?

- Methodology : Post-synthesis purification involves:

- Flash chromatography with gradients of ethyl acetate/hexane (common for quinazolines) .

- Recrystallization using ethanol or acetonitrile for crystalline solids .

- HPLC prep-scale methods with C18 columns and acetonitrile/water mobile phases for analytical validation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : Confirm substitution patterns (e.g., isopropyl CH₃ doublets in ¹H-NMR at δ 1.2–1.5 ppm) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 235.1) and assess purity .

- FT-IR : Identify C-Cl stretching vibrations near 750 cm⁻¹ .

Advanced Research Questions

Q. How can nucleophilic substitution at the C4-chlorine position be selectively achieved without degrading the quinazoline core?

- Methodology :

- Use mild nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Add catalytic KI to enhance chloride displacement via an SNAr mechanism .

- Monitor competing side reactions (e.g., ring-opening) via in-situ Raman spectroscopy .

Q. What computational strategies can predict the reactivity of this compound in drug discovery contexts?

- Methodology :

- DFT calculations : Analyze electron density maps to identify electrophilic sites (e.g., C4 for substitutions) .

- Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina .

- ADMET prediction : Use QSAR models to estimate solubility, metabolic stability, and toxicity .

Q. How should researchers resolve contradictory data in kinetic studies of this compound reactions?

- Methodology :

- Conduct control experiments to isolate variables (e.g., temperature, solvent polarity) .

- Validate reproducibility via triplicate runs with statistical analysis (e.g., ANOVA).

- Cross-reference with literature on analogous compounds (e.g., 4-Chloro-2-phenylquinazoline) to identify trends .